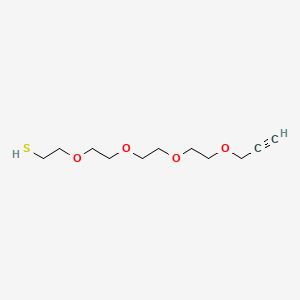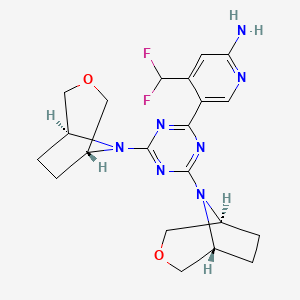
Propargil-PEG4-tiol
Descripción general
Descripción
Propargyl-PEG4-thiol is a crosslinker containing a propargyl group and thiol group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . It is also used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
The synthesis of Propargyl-PEG4-thiol involves the reaction of propargylic carbonates with α-substituted nitroacetates using Cu−pybox as a catalyst . This reaction is characterized by high diastereo- and enantioselectivities .Molecular Structure Analysis
The molecular structure of Propargyl-PEG4-thiol is represented by the linear formula C11H20O4S . It has a molecular weight of 248.34 .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG4-thiol readily reacts with azide-bearing biomolecules via copper catalyzed azide-alkyne cycloaddition (CuAAc) to form a stable triazole linkage . The thiol group reacts easily with maleimide, OPSS, vinylsulfone and forms a stable carbon sulfide .Physical And Chemical Properties Analysis
Propargyl-PEG4-thiol has a molecular weight of 248.34 and a chemical formula of C11H20O4S . It is recommended to be stored under refrigerated conditions .Aplicaciones Científicas De Investigación
Intermediarios y Bloques de Construcción Sintéticos
El grupo propargilo es una parte muy versátil cuya introducción en los bloques de construcción de moléculas pequeñas abre nuevas vías sintéticas para una mayor elaboración {svg_1} {svg_2}. La última década ha sido testigo de un progreso notable tanto en la síntesis de agentes de propargilación como en su aplicación en la síntesis y funcionalización de bloques de construcción e intermediarios más elaborados/complejos {svg_3} {svg_4}.
Propargilación de Aldehídos
En el campo de la síntesis orgánica, el propargil-PEG4-tiol se ha utilizado en la propargilación catalizada por alcóxidos de aldehídos {svg_5}. Esta reacción sirve como un paso estratégico en una secuencia de reacción que da como resultado la formación de estructuras más elaboradas/complejas {svg_6}.
Reacciones de Química Click
El grupo propargilo puede formar un enlace triazol con compuestos o biomoléculas que llevan azida a través de reacciones de Química Click catalizadas por cobre {svg_7}. Esta aplicación es particularmente útil en el campo de la bioconjugación, donde permite el etiquetado selectivo de biomoléculas.
4. Reacciones con Maleimida y Otros Grupos El grupo tiol en this compound reacciona con maleimida, OPSS, vinilsulfona y superficies de metales de transición que incluyen oro, plata, etc. {svg_8}. Esto lo convierte en un reactivo valioso en ciencia de materiales y química de superficies.
Formación de Alcoholes Homopropargílicos
Se desarrolló un proceso de tres componentes sin metales de transición combinando aldehídos, acetatos de 3-(tributilestañil)propargilo formados in situ a partir de acetatos de propargilo fácilmente disponibles y trialquilboranos, proporcionando acceso a una gama de alcoholes homopropargílicos 1,2,4-trisustituidos {svg_9}.
Reacción de Sustitución Propargílica Catalítica
El this compound se puede utilizar en la reacción de sustitución propargílica catalítica {svg_10}. Esta reacción tiene un amplio alcance y se ha utilizado con diversos tipos de catalizadores {svg_11}.
Mecanismo De Acción
Target of Action
Propargyl-PEG4-thiol is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . Its primary targets are azide-bearing compounds or biomolecules and transition metal surfaces including gold and silver .
Mode of Action
The propargyl group in Propargyl-PEG4-thiol can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAc) to yield a stable triazole linkage . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces .
Biochemical Pathways
The propargyl group in Propargyl-PEG4-thiol participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAc), a type of click chemistry . This reaction forms a stable triazole linkage, which is a crucial step in the synthesis of ADCs and PROTACs .
Pharmacokinetics
It’s known that polyethylene glycol (peg), a component of propargyl-peg4-thiol, can improve the water-solubility, bioavailability, and immunogenic properties of drug molecules .
Result of Action
The result of Propargyl-PEG4-thiol action is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This enables the creation of ADCs and PROTACs, which can selectively target and degrade disease-causing proteins in cells .
Action Environment
The action of Propargyl-PEG4-thiol can be influenced by environmental factors such as the presence of copper catalysts, which are necessary for the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction . Additionally, the hydrophilic PEG spacer in Propargyl-PEG4-thiol increases its solubility in aqueous media , which can influence its action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4S/c1-2-3-12-4-5-13-6-7-14-8-9-15-10-11-16/h1,16H,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVYBCQBSOIWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274013 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1347750-80-4 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)





